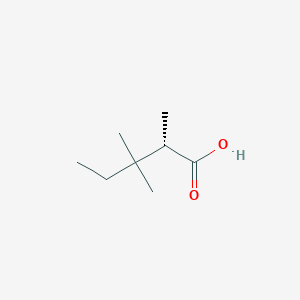

(2S)-2,3,3-Trimethylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3,3-trimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-5-8(3,4)6(2)7(9)10/h6H,5H2,1-4H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRJCKAOJYSORR-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@H](C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Studies of 2s 2,3,3 Trimethylpentanoic Acid

Asymmetric Synthesis Approaches to (2S)-2,3,3-Trimethylpentanoic Acid

The construction of the chiral center in this compound requires precise stereochemical control. Asymmetric synthesis provides a powerful toolset for achieving this, and various strategies can be envisaged for this target molecule.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a plausible approach involves the use of a chiral auxiliary attached to a propionate (B1217596) precursor, followed by diastereoselective alkylation.

One of the most well-established chiral auxiliaries for the synthesis of α-substituted carboxylic acids are Evans' oxazolidinones. bohrium.com In a hypothetical synthesis, a propionyl oxazolidinone could be deprotonated to form a chiral enolate, which would then react with an ethylating agent. The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which shields one face of the enolate. Subsequent hydrolysis of the auxiliary would yield the desired this compound.

Another widely used class of chiral auxiliaries are pseudoephedrine and pseudoephenamine amides. researchgate.net These are known to provide high levels of stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov A synthetic route could involve the acylation of pseudoephedrine with propionyl chloride, followed by deprotonation and reaction with an appropriate electrophile to introduce the ethyl group, and finally, hydrolysis to release the chiral carboxylic acid.

| Chiral Auxiliary | General Reaction Scheme | Key Features | Potential Application for this compound |

| Evans' Oxazolidinones | Attachment of propionyl group, deprotonation, alkylation with an ethyl source, and hydrolysis. | High diastereoselectivity in alkylation reactions. Well-established and predictable stereochemical outcomes. | A reliable method for setting the C2 stereocenter. |

| Pseudoephedrine Amides | Formation of the propionamide, deprotonation, alkylation, and hydrolysis. | Excellent stereocontrol, particularly in the formation of sterically hindered centers. The auxiliary is readily available. | Suitable for the construction of the sterically demanding α-methyl, α-tert-butyl stereocenter. |

| (-)-8-Phenylmenthol Esters | Esterification with a glycine-derived migrating group, followed by aza- rsc.orgnih.gov-Wittig rearrangement. | Can control absolute stereochemistry in sigmatropic rearrangements. | A potential, though more complex, route to access the desired stereoisomer. nih.gov |

Enantioselective Catalysis in this compound Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. The synthesis of α-quaternary ketones, which can be precursors to the target carboxylic acid, has been achieved through catalytic enantioselective methods. nih.gov

A potential strategy for this compound could involve the catalytic enantioselective conjugate addition of a methyl group to a suitable α,β-unsaturated precursor. Alternatively, methods for the enantioselective synthesis of α-methyl carboxylic acids have been developed, for example, through chemoenzymatic dynamic kinetic resolution of allylic alcohols followed by chemical transformation. nih.gov

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of this compound, a diastereoselective approach could involve the alkylation of a chiral enolate derived from a propanoic acid derivative where the chirality is already present in the molecule.

For instance, the stereoselective alkylation of chiral titanium(IV) enolates has been shown to be effective for the introduction of tertiary alkyl groups with excellent diastereoselectivity. researchgate.netnih.gov This methodology could be adapted for the synthesis of the target compound by using a chiral N-acyl oxazolidinone derived from propanoic acid and reacting its titanium enolate with a suitable electrophile.

Enzymatic and Biocatalytic Routes to this compound

Enzymes are highly selective catalysts that can operate under mild conditions, making them attractive for the synthesis of chiral compounds. Biocatalytic methods, including stereospecific biotransformations and the use of engineered enzymes, offer promising routes to this compound.

Stereospecific Biotransformations

Stereospecific biotransformations often involve the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, leaving the other enriched. For the synthesis of this compound, the enzymatic kinetic resolution of a racemic mixture of 2,3,3-trimethylpentanoic acid or its ester derivative is a viable strategy.

Lipases are a class of enzymes that are widely used for the kinetic resolution of carboxylic acids and esters. researchgate.netnih.govnih.govmdpi.comnih.govscielo.br The stereoselective hydrolysis of a racemic ester of 2,3,3-trimethylpentanoic acid by a lipase (B570770) could yield the (2S)-acid and the unreacted (R)-ester. The choice of lipase is crucial, as different lipases can exhibit different enantioselectivities. For example, lipases from Candida species are often employed for such resolutions. mdpi.comnih.gov The efficiency of the resolution can be influenced by the reaction medium and the nature of the ester group. nih.gov

| Enzyme Class | Reaction Type | Potential Substrate | Expected Products |

| Lipase | Kinetic Resolution (Hydrolysis) | Racemic methyl or ethyl ester of 2,3,3-trimethylpentanoic acid | This compound and (R)-ester of 2,3,3-trimethylpentanoic acid |

| Esterase | Kinetic Resolution (Hydrolysis) | Racemic ester of 2,3,3-trimethylpentanoic acid | This compound and (R)-ester of 2,3,3-trimethylpentanoic acid |

| Nitrilase | Dynamic Kinetic Resolution | Racemic α-substituted nitrile precursor | (S)-α-substituted carboxylic acid |

Enzyme Characterization and Kinetic Studies Relevant to Synthesis

The successful application of enzymes in synthesis often requires a thorough understanding of their properties. Characterization studies would involve screening a variety of commercially available or newly isolated enzymes for their ability to resolve racemic 2,3,3-trimethylpentanoic acid or its derivatives. Key parameters to investigate include the enzyme's enantioselectivity (E-value), activity, stability under process conditions, and substrate specificity.

Kinetic studies are essential for optimizing the biocatalytic process. These studies would determine the Michaelis-Menten constants (Km) and the catalytic rate constants (kcat) for both enantiomers of the substrate. This information allows for the calculation of the enantioselectivity (E = (kcat/Km)S / (kcat/Km)R) and helps in designing a process that maximizes the yield and enantiomeric excess of the desired this compound. For instance, initial rate measurements can reveal whether the observed stereospecificity is due to differences in binding affinity (Km) or catalytic turnover (kcat). nih.gov The development of efficient biocatalytic resolutions often relies on such detailed kinetic data. nih.gov

Biosynthetic Pathways and Precursor Analysis of this compound Analogues

While specific biosynthetic pathways for this compound have not been detailed in the literature, the biosynthesis of its structural analogues, particularly branched-chain fatty acids (BCFAs), provides a well-established framework. The biosynthesis of BCFAs is prevalent in many bacteria and involves pathways that share similarities with classical fatty acid synthesis but utilize different precursor molecules. nih.gov

The primary precursors for the biosynthesis of BCFAs are branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine, or their corresponding α-keto acids. nih.govfrontiersin.org These precursors provide the initial branched "starter" unit for the fatty acid synthase (FAS) machinery. The process is initiated by the decarboxylation of branched-chain α-keto acids by a specific branched-chain α-keto acid (BCKA) decarboxylase, which is essential for the synthesis of these fatty acids. nih.gov

Another significant pathway for the generation of complex, branched-chain organic acids is through polyketide synthases (PKSs). wikipedia.org These are large, modular enzymes that build up molecules in an assembly-line fashion. youtube.com Each module is responsible for adding a specific building block, known as an extender unit, to the growing chain. nih.gov The diversity of polyketides arises from the selection of different starter units and extender units, such as methylmalonyl-CoA, which introduces methyl branches into the carbon skeleton. wikipedia.orgnih.gov It is conceivable that a PKS system could be engineered or discovered that utilizes a specific combination of starter and extender units to generate analogues of this compound.

The biosynthesis of short-chain fatty acids (SCFAs) and branched-chain short-chain fatty acids (BSCFAs) by gut microbiota also offers insights into potential pathways. nih.govrsc.org These bacteria ferment dietary fibers and branched-chain amino acids to produce a variety of short, branched acids. nih.gov

Table 1: Key Enzymes and Precursors in the Biosynthesis of Branched-Chain Fatty Acid Analogues

| Enzyme/System | Precursor(s) | Function | Reference(s) |

| Branched-Chain α-Keto Acid (BCKA) Decarboxylase | Branched-chain α-keto acids (from valine, leucine, isoleucine) | Generates branched starter units for fatty acid synthesis. | nih.gov |

| Fatty Acid Synthase (FAS) | Branched starter units, Malonyl-CoA | Elongates the carbon chain to form BCFAs. | nih.gov |

| Polyketide Synthase (PKS) | Various acyl-CoAs (e.g., Propionyl-CoA, Methylmalonyl-CoA) | Assembles complex polyketides with branched structures. | wikipedia.orgnih.gov |

| Gut Microbiota Enzymes | Dietary fibers, Branched-chain amino acids | Fermentation to produce SCFAs and BSCFAs. | nih.govrsc.org |

Derivatization and Functionalization of this compound for Advanced Research Applications

The carboxylic acid functional group of this compound is a versatile handle for a wide range of chemical modifications. These derivatizations are crucial for developing tools for advanced research, such as mechanistic probes and analogues for structure-activity relationship studies.

The conversion of this compound into its corresponding chiral esters and amides is a fundamental strategy for creating mechanistic probes. These derivatives can be used to study enzyme-substrate interactions, probe the active sites of receptors, or serve as standards in analytical biochemistry.

Standard synthetic methodologies can be employed for the preparation of these derivatives. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using coupling agents. Amide bond formation can be accomplished by activating the carboxylic acid, for example, with a carbodiimide, followed by the addition of an amine. researchgate.netorganic-chemistry.org More modern methods, such as those using diethyl chlorophosphate in pyridine, offer efficient and mild conditions for the synthesis of both esters and amides, often with retention of the stereochemical integrity of the chiral center. researchgate.net

Derivatization with specific reporter groups can also be performed. For instance, attaching a fluorescent tag via an ester or amide linkage would allow for sensitive detection in biological systems. Chiral derivatizing agents can be used to create diastereomeric pairs, which can be separated and quantified using techniques like HPLC-MS/MS, enabling the study of enantioselective processes. nih.govresearchgate.netnih.gov

Table 2: Common Reagents for Ester and Amide Formation from Carboxylic Acids

| Reaction Type | Reagent(s) | Description | Reference(s) |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Fischer esterification, a classic method. | N/A |

| Amidation | Amine, Carbodiimide (e.g., DCC, EDC) | Forms an active intermediate for amine attack. | researchgate.net |

| Ester/Amide Formation | Diethyl chlorophosphate, Pyridine | A mild and efficient one-pot method. | researchgate.net |

| Derivatization for Analysis | Chiral derivatizing agent (e.g., (S)-Anabasine) | Creates diastereomers for enantiomeric separation. | nih.govresearchgate.net |

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve the systematic modification of its structure to identify key features responsible for any observed activity.

The synthesis of analogues would focus on modifying several parts of the molecule:

The Carboxylic Acid Headgroup: This could be replaced with other acidic functional groups (e.g., tetrazole, phosphonic acid) or converted to non-acidic groups (e.g., alcohols, ketones) to probe the importance of the carboxylate.

The Alkyl Backbone: The length and branching of the pentyl chain could be altered. For example, the ethyl group at C3 could be changed to other alkyl groups, or the methyl groups could be moved to different positions.

The Chiral Center at C2: The stereochemistry could be inverted to the (R)-enantiomer to determine its effect on activity. The methyl group at C2 could also be substituted with other groups.

The synthesis of these analogues would employ standard organic chemistry techniques. The biological activity of each analogue would then be evaluated, and the data used to build a model of the pharmacophore. Such studies are common for understanding the activity of short-chain fatty acids and their derivatives. nih.govresearchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Given its defined stereocenter, this compound could theoretically serve as a precursor for the development of new chiral auxiliaries. The bulky t-butyl-like group at C3 could provide effective steric hindrance to direct the approach of reagents to a substrate attached to the carboxyl group.

To be used as a chiral auxiliary, the acid would typically be converted into a derivative that can be easily attached to and removed from a substrate. For example, it could be reacted with a chiral alcohol or amine to form a more complex auxiliary structure.

Similarly, chiral ligands are crucial for asymmetric catalysis, where a metal catalyst complexed with a chiral ligand promotes the formation of one enantiomer of a product over the other. mdpi.comutexas.edu this compound could be elaborated into a chiral ligand. This would involve the introduction of coordinating atoms (e.g., nitrogen, phosphorus, oxygen) at specific positions. For example, the carboxylic acid could be reduced to an alcohol, which could then be further functionalized, or the alkyl backbone could be modified to incorporate ligating groups. The design of such ligands would aim to create a specific chiral environment around the metal center. mdpi.comnih.gov While no specific examples of the use of this compound as a chiral auxiliary or ligand are reported, the principles of their design are well-established. wikipedia.orgutexas.edu

Advanced Spectroscopic and Chiroptical Characterization Methodologies in Research on 2s 2,3,3 Trimethylpentanoic Acid

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Elucidation and Conformational Analysis

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. biotools.usschrodinger.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. biotools.us This technique is particularly valuable as it avoids the need for crystallization, which is often a significant hurdle in X-ray crystallography, and requires no chemical derivatization. biotools.us

The process of absolute configuration assignment using VCD involves a synergistic approach combining experimental measurement with theoretical calculation. biotools.us First, the experimental VCD spectrum of (2S)-2,3,3-Trimethylpentanoic acid is recorded in a suitable solvent. Concurrently, computational methods, typically Density Functional Theory (DFT), are used to perform a thorough conformational search and calculate the theoretical VCD spectra for one of the enantiomers (e.g., the S-enantiomer). uantwerpen.bersc.org The spectrum for the other enantiomer is simply its mirror image. By comparing the experimentally measured spectrum to the calculated one, the absolute configuration can be definitively assigned. biotools.usschrodinger.com

Furthermore, VCD is highly sensitive to the solution-state conformation of molecules. rsc.orgsemanticscholar.org For a flexible molecule like this compound, which has several rotatable bonds, VCD can provide detailed information about the preferred spatial arrangements (conformers) of its constituent groups in solution. researchgate.net Factors such as intermolecular hydrogen bonding, which can lead to the formation of dimers in carboxylic acids, can also be investigated, as these interactions produce distinct VCD signatures. schrodinger.comresearchgate.net The analysis of these complex spectral patterns allows researchers to build a detailed picture of the molecule's structure and behavior in a liquid environment. rsc.org

| Parameter | Description | Relevance to this compound |

| Measurement | The experimental VCD and infrared (IR) spectra are measured in a suitable solvent (e.g., CDCl₃). | Provides the unique spectroscopic fingerprint of the molecule's chirality and vibrational modes. |

| Computational Modeling | A conformational search is performed, and VCD/IR spectra are calculated for the lowest energy conformers using DFT (e.g., B3LYP functional). | Predicts the theoretical spectra for the 'S' configuration. The 'R' configuration will have the opposite VCD spectrum. |

| Spectral Comparison | The experimental VCD spectrum is compared to the Boltzmann-averaged theoretical spectrum. | A good match between the experimental and calculated 'S' spectrum confirms the absolute configuration as (2S). |

| Conformational Data | The relative energies and populations of different conformers are determined. | Reveals the most stable three-dimensional shapes the molecule adopts in solution. |

Electronic Circular Dichroism (ECD) Spectroscopy for Conformational Dynamics and Chirality Assessment

Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of circularly polarized light in the UV-Vis region, is another essential chiroptical technique for studying chiral molecules. biotools.us While the carboxylic acid chromophore in this compound has relatively weak electronic transitions, ECD can still provide valuable information for chirality assessment. researchgate.net

The sign and intensity of the Cotton effects in an ECD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. This sensitivity allows ECD to be used for confirming the absolute stereochemistry, often in conjunction with VCD and computational predictions. semanticscholar.orgresearchgate.net

Moreover, ECD is a powerful tool for investigating conformational dynamics. Changes in the solvent or temperature can alter the equilibrium between different conformers of this compound, which in turn can lead to measurable changes in the ECD spectrum. researchgate.net By analyzing these spectral variations, researchers can gain insights into the molecule's flexibility and the energetic landscape of its conformational states.

| Parameter | Typical Value/Observation | Significance for this compound |

| λmax (n→π)* | ~210-220 nm | The position of the weak absorption band corresponding to the carboxylic acid chromophore. |

| Cotton Effect Sign | Positive or Negative | The sign is determined by the absolute configuration (S or R) at the chiral center and the molecule's conformation. |

| Solvent Effects | Spectral shifts or intensity changes | Changes in solvent polarity can alter the conformational equilibrium, which is reflected in the ECD spectrum. |

| Computational Correlation | Comparison with TD-DFT calculations | Theoretical calculations of the ECD spectrum are used to correlate the observed spectrum with specific conformations and the absolute configuration. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity and Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including this compound. Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide definitive information about the molecular skeleton and connectivity.

For chiral molecules, NMR is crucial for assessing stereochemical purity. While enantiomers are indistinguishable in a standard achiral solvent, their signals can be resolved by using chiral auxiliary agents. Two common methods are:

Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to the NMR sample can induce diastereomeric interactions, leading to separate signals for the (S) and (R) enantiomers.

Chiral Derivatizing Agents (CDAs): Reacting the carboxylic acid with a chiral alcohol, for example, creates diastereomers that have distinct NMR spectra, allowing for the quantification of enantiomeric excess.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximity between protons, which helps in confirming the relative stereochemistry and preferred conformations.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) (Hypothetical) | Multiplicity | Key HMBC Correlations (Hypothetical) |

| -COOH | 10.0 - 12.0 | singlet (broad) | C2, C1 (carbonyl) |

| H2 | 2.5 - 2.7 | quartet | C1, C3, C4, C6 |

| H4 (CH₂) | 1.3 - 1.5 | multiplet | C3, C5, C7, C8 |

| H5 (CH₃) | 0.8 - 1.0 | triplet | C3, C4 |

| C2-CH₃ (C6) | 1.1 - 1.3 | doublet | C2, C3 |

| C3-CH₃ (C7, C8) | 0.9 - 1.1 | singlets | C2, C3, C4 |

Advanced Mass Spectrometry Techniques for Isotopic Labeling Studies and Mechanistic Research

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of this compound. nih.gov

In mechanistic research, MS is often paired with isotopic labeling. For instance, to study the metabolic fate or reaction mechanism of this compound, specific atoms can be replaced with heavier isotopes (e.g., ¹³C or ²H). By tracking the mass increase in the parent molecule and its fragments, researchers can elucidate complex chemical or biochemical transformations.

Techniques like tandem mass spectrometry (MS/MS) involve the fragmentation of a selected parent ion. The resulting fragmentation pattern provides a structural fingerprint that can be used to distinguish between isomers and to pinpoint the location of isotopic labels within the molecule.

| Labeled Precursor | Expected Mass Shift (Δm/z) | Application |

| [1-¹³C]-(2S)-2,3,3-Trimethylpentanoic acid | +1 | Tracing the fate of the carboxyl group in reactions or metabolism. |

| [2-²H]-(2S)-2,3,3-Trimethylpentanoic acid | +1 | Studying reactions involving the α-proton, such as enolization. |

| [5-¹³C]-(2S)-2,3,3-Trimethylpentanoic acid | +1 | Investigating rearrangements or metabolic pathways involving the ethyl group. |

| Uniformly ¹³C Labeled | +8 | Used in metabolomics as an internal standard for quantification. |

Chiral Chromatography and Enantiomeric Excess Determination Methods in Research Contexts

The separation of enantiomers is a critical task in chiral research, and high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) is the most common approach. nih.govgcms.cz These methods are essential for both preparative separation of enantiomers and for the analytical determination of enantiomeric excess (% ee), a measure of chiral purity. nih.gov

For a carboxylic acid like this compound, several types of CSPs can be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely applicable. Another successful strategy involves cyclodextrin-based CSPs, where the chiral analyte forms a temporary inclusion complex with the cyclodextrin (B1172386) cavity, leading to differential retention of the enantiomers. sigmaaldrich.com The choice of mobile phase and, for GC, derivatization of the carboxylic acid group are critical parameters that must be optimized to achieve baseline separation. nih.govgcms.cz

The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. This quantitative analysis is fundamental for quality control in asymmetric synthesis and for studying enantioselective processes. nih.gov

| Chromatographic Method | Chiral Stationary Phase (CSP) Type | Principle of Separation | Application Context |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD) | Combination of attractive interactions (H-bonding, π-π) and steric repulsion. | Analytical and preparative separation of underivatized acid. |

| Chiral HPLC | Protein-based (e.g., AGP, CBH) mdpi.com | Enantioselective binding to protein pockets. mdpi.com | Analysis of drug-protein interactions and bio-analytical assays. |

| Chiral GC | Cyclodextrin derivatives (e.g., β-DEX) gcms.cz | Formation of transient diastereomeric inclusion complexes. sigmaaldrich.com | Analysis of volatile derivatives (e.g., methyl esters) for high-resolution separation. |

| Supercritical Fluid Chromatography (SFC) | Various HPLC-type CSPs | Utilizes supercritical CO₂ as the main mobile phase for fast, efficient separations. nih.gov | A "green" alternative to normal-phase HPLC for both analytical and preparative scale. |

Theoretical and Computational Chemistry Studies of 2s 2,3,3 Trimethylpentanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For (2S)-2,3,3-trimethylpentanoic acid, DFT calculations can elucidate a range of properties that govern its reactivity.

By solving the Kohn-Sham equations for this molecule, key electronic properties can be determined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a high negative potential around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack, and a positive potential around the acidic hydrogen, confirming its propensity for deprotonation.

Table 1: Calculated DFT Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.8 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Electronegativity (χ) | 2.35 eV |

| Chemical Hardness (η) | 4.15 eV |

| Global Softness (S) | 0.24 eV⁻¹ |

Note: These values are representative and would be obtained from specific DFT calculations, for example, using the B3LYP functional with a 6-31G basis set.*

Conformational Analysis and Potential Energy Surface Exploration

A systematic conformational search can be performed by rotating the dihedral angles of the molecule's backbone and side chains. Each resulting geometry is then optimized using DFT or other quantum mechanical methods to find the nearest local minimum on the Potential Energy Surface (PES). The PES is a multidimensional surface that relates the molecule's energy to its geometry.

The results of a conformational analysis would reveal the most stable conformers of this compound. It is expected that conformations minimizing steric hindrance between the bulky trimethylpentyl group and the carboxylic acid moiety would be energetically favored. The orientation of the carboxylic acid group itself, particularly the dihedral angle of the O-H bond, will also significantly influence conformer stability due to potential intramolecular hydrogen bonding. A recent study on the conformational landscape of carboxylic acids highlighted the importance of considering a multitude of conformers to accurately predict molecular properties. rsc.org

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | 0° (syn-periplanar) | 0.00 |

| 2 | 180° (anti-periplanar) | 1.25 |

| 3 | 60° (gauche) | 2.50 |

| 4 | -60° (gauche) | 2.60 |

Note: The data presented are hypothetical, based on typical energy differences between conformers in similar molecules.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

While gas-phase calculations provide fundamental insights, the behavior of this compound in a condensed phase, such as in a solvent, is often of greater practical interest. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution.

In an MD simulation, the classical equations of motion are solved for a system containing the solute molecule and a large number of solvent molecules. This allows for the exploration of the molecule's conformational changes over time and its interactions with the surrounding solvent. For this compound, MD simulations in a solvent like water would reveal the structure of the solvation shell. Water molecules would be expected to form strong hydrogen bonds with the carboxylic acid group. Studies on the hydration of carboxylate groups have shown that specific and well-ordered water structures form around these functional groups. nih.gov

MD simulations can also be used to study intermolecular interactions, such as the formation of dimers. Carboxylic acids are well-known to form hydrogen-bonded dimers, and MD simulations can provide information on the stability and lifetime of these dimers in solution. The simulations can track the formation and breaking of hydrogen bonds between two this compound molecules.

Prediction of Chiroptical Properties (VCD, ECD) and Spectroscopic Signatures

As a chiral molecule, this compound will exhibit chiroptical properties, meaning it will interact differently with left and right circularly polarized light. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure this differential absorption.

Computational methods, particularly DFT, are highly effective in predicting VCD and ECD spectra. By calculating the vibrational frequencies and rotational strengths for VCD, and the electronic transition energies and rotatory strengths for ECD, a theoretical spectrum can be generated. Comparing the calculated spectrum with an experimental one is a powerful method for determining the absolute configuration of a chiral molecule.

For this compound, the VCD spectrum would show characteristic bands in the infrared region, with the C=O stretch and O-H bend of the carboxylic acid group being particularly informative. The sign and intensity of these VCD bands are highly sensitive to the molecule's conformation. Therefore, accurate prediction of the VCD spectrum requires averaging the spectra of the most stable conformers, weighted by their Boltzmann populations. The complementarity of ECD and VCD techniques can provide a more complete structural characterization of flexible chiral molecules. capes.gov.brcolab.ws

Table 3: Predicted Chiroptical Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Technique | Wavelength/Frequency | Predicted Sign |

| ECD | ~210 nm | Positive |

| VCD (C=O stretch) | ~1710 cm⁻¹ | Negative |

| VCD (O-H bend) | ~1420 cm⁻¹ | Positive |

Note: The predicted signs are based on general principles and would need to be confirmed by specific calculations for the (S)-enantiomer.

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical modeling can be used to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the reaction pathway on the potential energy surface, transition states can be located, and activation energies can be calculated. This provides valuable information about the feasibility and kinetics of a reaction.

For example, the mechanism of deprotonation of this compound by a base can be modeled. The calculations would show the geometry of the transition state as the proton is transferred from the carboxylic acid to the base. The calculated activation energy would provide an estimate of the reaction rate.

More complex reactions, such as esterification or amidation, can also be studied. For instance, in an esterification reaction with an alcohol, quantum chemical modeling could elucidate the role of a catalyst, such as an acid, in lowering the activation barrier. The model would detail the bond-breaking and bond-forming steps of the reaction, providing a complete picture of the reaction mechanism at the molecular level. Studies on enzymatic reactions, such as decarboxylation, have demonstrated the power of quantum chemical modeling in understanding complex biochemical processes. nih.gov

Biological Relevance and Mechanistic Studies of 2s 2,3,3 Trimethylpentanoic Acid Non Clinical Focus

Enzymatic Transformations and Metabolic Fates in Model Organisms (excluding human systems)

Comprehensive studies detailing the enzymatic processing of (2S)-2,3,3-trimethylpentanoic acid in non-human biological systems are currently unavailable.

Substrate Specificity and Enzyme Kinetics Studies

There is a lack of published research investigating the substrate specificity of various enzymes towards this compound. Consequently, kinetic data, such as Michaelis-Menten constants (K_m) and catalytic efficiency (k_cat/K_m), for enzymes that might act on this sterically hindered chiral carboxylic acid have not been reported. General knowledge of enzyme function suggests that the bulky trimethylated structure at the α and β positions would likely present significant steric hindrance, potentially making it a poor substrate for many common metabolic enzymes. However, without specific experimental data, this remains speculative.

Identification of Metabolites and Associated Pathways

The metabolic fate of this compound in model organisms, such as bacteria, fungi, or plants, has not been elucidated. There are no published reports identifying specific metabolites or the metabolic pathways involved in its degradation or biotransformation. While microorganisms are known to degrade a vast array of organic compounds, including branched-chain fatty acids, the specific pathways for a compound with this particular substitution pattern have not been characterized. A patent related to the production of trimethylpentanoic acid in genetically engineered E. coli suggests a synthetic pathway but does not detail its natural metabolic breakdown. nih.gov

Chiral Recognition and Stereoselective Binding Studies with Biomolecules (e.g., proteins, enzymes)

The stereospecific interactions of this compound with biomolecules are another area where specific research is absent.

Ligand-Receptor Interaction Modeling

No studies have been found that model the interaction of this compound with any specific biological receptor or enzyme active site. Such modeling would be crucial to understanding its potential biological effects and the basis for any stereoselective recognition.

Mechanistic Insights into Stereospecificity

Without evidence of interaction with a specific biomolecule, there are no mechanistic insights into the stereospecificity of this compound. The principles of stereospecificity in enzyme-substrate interactions are well-established, relying on the three-dimensional arrangement of atoms in both the molecule and the enzyme's active site. However, the application of these principles to this specific compound has not been a subject of published research.

Role of this compound in Specific Biological Pathways (e.g., microbial metabolism, plant biochemistry)

Currently, there is no documented role for this compound in any specific biological pathway, such as microbial metabolism or plant biochemistry. Its natural occurrence, if any, and its potential function as a signaling molecule, metabolic intermediate, or xenobiotic for degradation remain unknown.

Applications of 2s 2,3,3 Trimethylpentanoic Acid in Advanced Materials and Asymmetric Catalysis Research

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Chiral carboxylic acids are fundamental building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and natural products. The stereocenter at the C2 position of (2S)-2,3,3-Trimethylpentanoic acid, combined with the sterically demanding quaternary center at C3, theoretically makes it an interesting candidate for introducing specific stereochemistry and conformational rigidity into a target molecule.

In a hypothetical scenario, its carboxylic acid functionality could be transformed into a variety of other functional groups, such as esters, amides, alcohols, or aldehydes, allowing for its incorporation into larger molecular frameworks. The bulky trimethylpentyl group could influence the stereochemical outcome of subsequent reactions at other sites within the molecule. However, without specific examples from published research, any discussion of its efficacy, reaction conditions, or the complexity of molecules synthesized remains purely conjectural.

Development of Chiral Ligands for Asymmetric Catalytic Reactions

Chiral ligands are crucial components of catalysts used in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Carboxylic acids and their derivatives are often used as precursors for the synthesis of various ligand classes, such as chiral oxazolines, phosphines, and N-heterocyclic carbenes.

The this compound moiety could potentially be integrated into a ligand scaffold to create a specific chiral environment around a metal center. The steric bulk of the 2,3,3-trimethylpentyl group could play a significant role in the enantioselectivity of the catalyzed reaction by controlling the approach of the substrate to the catalytic site.

A hypothetical data table for such a ligand in an asymmetric reaction is presented below for illustrative purposes. It is important to note that this data is not based on actual experimental results for this compound-derived ligands.

Hypothetical Performance of a this compound-Derived Ligand in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Conversion (%) | Enantiomeric Excess (%) |

| 1 | Acetophenone | 1 | Methanol | >99 | 85 |

| 2 | Methyl acetoacetate | 1 | Ethanol | >99 | 92 |

| 3 | Itaconic acid | 0.5 | Toluene | 98 | 88 |

This table is for illustrative purposes only and does not represent actual experimental data.

Incorporation into Chiral Polymers or Frameworks for Separation Science

Chiral polymers and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are increasingly used in separation science for the resolution of racemic mixtures. Chiral monomers derived from molecules like this compound could be polymerized or used as building blocks for such materials.

The incorporation of this chiral moiety into a polymer backbone or as a pendant group could create chiral recognition sites, enabling the separation of enantiomers through techniques like chiral chromatography. The specific stereochemistry and bulky nature of the trimethylpentyl group would be expected to influence the separation efficiency.

The creation of a data table detailing separation factors or resolution values for a chiral stationary phase based on this compound is not possible without empirical data.

Future Research Directions and Unaddressed Challenges in 2s 2,3,3 Trimethylpentanoic Acid Studies

Advanced Computational Approaches for Structure-Function Relationships

In the absence of extensive empirical data, advanced computational modeling offers a powerful tool to predict the physicochemical properties and potential biological activities of (2S)-2,3,3-trimethylpentanoic acid. While basic computed properties are available in databases like PubChem, a dedicated computational study is warranted nih.gov.

Future research should employ quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately model the three-dimensional structure, electronic properties, and spectroscopic signatures of the molecule. This can provide insights into its reactivity and intermolecular interactions. Molecular dynamics (MD) simulations can be used to study its conformational flexibility and behavior in different solvent environments, which is crucial for understanding its potential interactions with biological macromolecules ajchem-a.com.

Furthermore, in silico screening methods can be used to predict potential biological targets. By creating a virtual model of this compound, it can be docked against libraries of protein structures to identify potential binding partners. This can help to generate hypotheses about its biological function and guide future experimental studies. The predicted collision cross-section values for related isomers suggest that ion mobility-mass spectrometry, coupled with computational modeling, could also be a valuable tool for its structural characterization uni.lu.

Untapped Biological Roles and Mechanistic Discoveries in Non-Human Systems

A striking gap in the current knowledge is the complete absence of studies on the biological effects of this compound in any biological system. Investigating its role in non-human systems, such as microorganisms, plants, or invertebrates, could unveil novel biological activities and mechanisms of action.

Initial research could involve screening this compound for antimicrobial activity against a panel of bacteria and fungi. Its structural similarity to other branched-chain fatty acids, which are known to play roles in microbial signaling and membrane structure, suggests this as a logical starting point. Similarly, its effects on the growth and development of model organisms like Caenorhabditis elegans or Drosophila melanogaster could reveal unforeseen physiological effects.

Furthermore, its potential role as a signaling molecule or metabolic byproduct in microorganisms could be explored. Metabolomic studies of various bacterial or fungal species could be conducted to see if this compound is naturally produced. If so, its regulatory roles in processes such as quorum sensing or biofilm formation would be exciting areas for future investigation.

Development of this compound-Derived Probes for Chemical Biology Research

Should this compound be found to have a specific biological activity, the development of chemical probes based on its structure would be a critical next step for target identification and mechanistic studies. These probes are typically created by modifying the parent molecule to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and/or a reactive group for covalent labeling of its biological target.

The carboxylic acid group of this compound provides a convenient handle for chemical modification. It can be readily coupled to amines or alcohols to attach the desired functionalities. Future research in this area would involve the design and synthesis of a library of such probes with different linkers and tags to optimize their utility in biological systems.

These probes could then be used in a variety of chemical biology experiments, such as affinity chromatography for the pull-down and identification of binding proteins, or fluorescence microscopy for visualizing its subcellular localization. The successful development of such probes would be instrumental in elucidating the molecular mechanisms underlying any observed biological effects of this compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2S)-2,3,3-Trimethylpentanoic acid to improve enantiomeric purity?

- Methodological Answer : Multi-step synthesis protocols involving chiral catalysts (e.g., palladium hydrogenation) and controlled reaction conditions (e.g., temperature, solvent polarity) are critical. Evidence from multi-step reactions using methanol, acetic acid, and chiral amines highlights the importance of pH control and column chromatography for enantiomer separation . Purification via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can further enhance purity.

Q. What analytical methods are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Use a combination of NMR (1H/13C) to resolve stereochemistry and branching patterns, HPLC-MS for purity assessment, and FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral consistency . For chiral validation, polarimetry or chiral GC columns are recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes (e.g., skin/eye irritation warnings) and use fume hoods for volatile intermediates. Safety Data Sheets (SDS) emphasize PPE (gloves, goggles) and spill management using inert adsorbents (e.g., vermiculite). Long-term storage should avoid moisture and light to prevent degradation .

Advanced Research Questions

Q. How does stereochemical configuration [(2S) vs. (2R)] influence the physicochemical properties of 2,3,3-Trimethylpentanoic acid?

- Methodological Answer : Comparative studies using molecular dynamics simulations and X-ray crystallography can reveal steric effects on solubility and melting points. For example, the (2S) enantiomer may exhibit lower water solubility due to hindered hydrogen bonding, as seen in structurally similar branched acids . Experimental validation via phase-diagram analysis in solvent mixtures is advised.

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature) to isolate variables. Use ANOVA and Tukey tests for statistical validation of dose-response curves, as demonstrated in microbial inhibition studies . Surface adsorption studies (e.g., microspectroscopic imaging) can clarify discrepancies in bioavailability caused by interfacial interactions .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Apply density functional theory (DFT) to map potential oxidation sites (e.g., β-carbon) and molecular docking to simulate enzyme interactions (e.g., cytochrome P450). Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. What degradation mechanisms occur under extreme pH or thermal conditions, and how are they characterized?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with GC-MS headspace analysis can identify volatile degradation products (e.g., decarboxylation derivatives). Kinetic modeling (Arrhenius plots) quantifies activation energy, while HPLC-ELSD tracks non-volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.